molecular formula C11H17N3O B3005193 N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2305448-20-6

N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide

Cat. No. B3005193
CAS RN: 2305448-20-6
M. Wt: 207.277
InChI Key: ZFFUCZZLTHSACA-UHFFFAOYSA-N
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Description

N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide, also known as FM2-90, is a fluorescent dye that is widely used in scientific research. It belongs to the family of styryl dyes and is commonly used to label and track biological membranes, including synaptic vesicles, endosomes, and lysosomes.

Mechanism of Action

N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye that inserts into the lipid bilayer of biological membranes. It is taken up by endocytosis or exocytosis and is trafficked along with the membrane it labels. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide fluorescence is highly pH-sensitive, and its fluorescence intensity increases as the pH decreases. This property makes N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide an excellent tool for studying membrane trafficking, as changes in pH are indicative of changes in membrane fusion and fission.
Biochemical and Physiological Effects:
N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has minimal biochemical and physiological effects on biological systems. It does not affect membrane structure or function and is not toxic to cells at the concentrations commonly used in scientific research. However, it is important to note that N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, including membrane fluidity and lipid composition.

Advantages and Limitations for Lab Experiments

N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly sensitive fluorescent dye that can be used to label and track biological membranes with high spatial and temporal resolution. It is also relatively easy to use and can be applied to a wide range of biological systems. However, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has some limitations. It is pH-sensitive, and changes in pH can affect its fluorescence intensity, making it difficult to compare results from different experiments. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a hydrophobic dye and can alter the properties of the membrane it labels, which can affect the behavior of the biological system being studied.

Future Directions

There are several future directions for the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide in scientific research. One area of interest is the use of N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide to study the dynamics of membrane fusion and fission in live cells. Another area of interest is the development of new fluorescent dyes with improved properties, such as increased brightness and photostability. Finally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide could be used in combination with other labeling techniques to provide a more comprehensive view of membrane dynamics and trafficking in biological systems.
In conclusion, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is a highly useful fluorescent dye for labeling and tracking biological membranes in scientific research. Its pH-sensitive fluorescence and hydrophobic properties make it an excellent tool for studying membrane trafficking, and it has minimal biochemical and physiological effects on biological systems. While it has some limitations, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages and has the potential for future use in a wide range of scientific research applications.

Synthesis Methods

N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized by reacting 4-(propylamino)pyrazole with 2-bromopropenoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final product. The synthesis method is relatively simple and yields high purity N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is widely used in scientific research for labeling and tracking biological membranes. It is commonly used in studies of synaptic vesicle recycling, endocytosis, and exocytosis. N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide is also used to investigate lysosomal function, as it can be taken up by lysosomes and tracked over time. Additionally, N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide has been used to study the trafficking of membrane proteins, including ion channels and receptors.

properties

IUPAC Name

N-[1-(1-propylpyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-4-6-14-8-10(7-12-14)9(3)13-11(15)5-2/h5,7-9H,2,4,6H2,1,3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUCZZLTHSACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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